molecular formula C13H12ClNO B2670838 3-(4-Chlorophenoxy)-4-methylaniline CAS No. 1400872-19-6

3-(4-Chlorophenoxy)-4-methylaniline

Cat. No.: B2670838
CAS No.: 1400872-19-6
M. Wt: 233.7
InChI Key: CCOFNKUNVRWJRM-UHFFFAOYSA-N
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Description

3-(4-Chlorophenoxy)-4-methylaniline is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of a chlorophenoxy group attached to the aniline ring, which imparts unique chemical and physical properties to the compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenoxy)-4-methylaniline typically involves the reaction of 4-chlorophenol with 4-methylaniline under specific conditions. One common method involves the use of a base such as potassium hydroxide to generate the phenoxide ion from 4-chlorophenol, which then reacts with 4-methylaniline to form the desired product . The reaction is usually carried out in a solvent such as xylene at elevated temperatures to facilitate the formation of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenoxy)-4-methylaniline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenoxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines or thiols can react with the chlorophenoxy group under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to the formation of various substituted aniline derivatives.

Scientific Research Applications

3-(4-Chlorophenoxy)-4-methylaniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenoxy)-4-methylaniline involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, thereby affecting biochemical pathways. For example, it may inhibit enzymes involved in the synthesis of nucleic acids or proteins, leading to altered cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Chlorophenoxy)-4-methylaniline is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Unlike other similar compounds, it possesses a methylaniline moiety that can participate in a variety of chemical reactions, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

3-(4-chlorophenoxy)-4-methylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO/c1-9-2-5-11(15)8-13(9)16-12-6-3-10(14)4-7-12/h2-8H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCOFNKUNVRWJRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N)OC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1400872-19-6
Record name 3-(4-chlorophenoxy)-4-methylaniline
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